![molecular formula C8H10Cl2F2N2O2 B2752294 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride CAS No. 2253638-72-9](/img/structure/B2752294.png)
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride
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Overview
Description
The compound “2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride” is a chemical compound with a molecular weight of 275.08 . It is a powder in physical form . The IUPAC name for this compound is 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F2N2O2.2ClH/c9-5-2-12-3-6(10)4(5)1-7(11)8(13)14;;/h2-3,7H,1,11H2,(H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 275.08 .Scientific Research Applications
Chemical Synthesis and Reactions
- A study by Sokolov and Aksinenko (2010) explored reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, which could be related to the synthesis and applications of compounds like 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride in the development of novel chemical entities with potential biological activities (Sokolov & Aksinenko, 2010).
Fluorescence and Spectroscopy
- Girgis, Kalmouch, and Hosni (2004) reported on the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties. Such studies are essential for developing fluorescent probes or markers in biochemical and pharmaceutical research, indicating a potential application area for 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride in enhancing the understanding of biological systems through fluorescence-based techniques (Girgis, Kalmouch, & Hosni, 2004).
Polymorphism and Pharmaceutical Applications
- Vogt et al. (2013) characterized two polymorphic forms of an investigational pharmaceutical compound, highlighting the importance of understanding polymorphism in drug development. This research aspect may relate to the study of different crystalline forms of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride for optimizing its pharmaceutical properties (Vogt et al., 2013).
Antimicrobial Activities
- Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) utilized 2-arylhdrazononitriles for synthesizing a variety of heterocyclic substances with promising antimicrobial activities. Research into related compounds like 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride could similarly lead to the discovery of new antimicrobial agents, underscoring the compound's potential contribution to addressing antibiotic resistance (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound should be handled with appropriate safety measures.
properties
IUPAC Name |
2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2.2ClH/c9-5-2-12-3-6(10)4(5)1-7(11)8(13)14;;/h2-3,7H,1,11H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMUKFFQAESBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CC(C(=O)O)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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